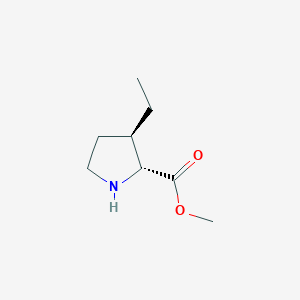![molecular formula C24H31N3O3Si B1167132 Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- CAS No. 122430-79-9](/img/structure/B1167132.png)
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a phenol group, a benzotriazole moiety, and various substituents that contribute to its chemical reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazole core, followed by the introduction of the phenol group and other substituents through various organic reactions such as alkylation, silylation, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the final product.
化学反应分析
Types of Reactions
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzotriazole moiety or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, coatings, and polymers due to its stability and reactivity.
作用机制
The mechanism by which Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the benzotriazole moiety can interact with metal ions and other electron-rich species. These interactions influence various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
Phenol,2-(1,1-dimethylethyl)-4-methoxy-6-(5-methoxy-2H-benzotriazol-2-yl)-: Lacks the silyl ether group, resulting in different reactivity and applications.
Phenol,2-(1,1-dimethylethyl)-4-[3-(dimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-: Similar structure but with variations in the silyl group, affecting its chemical properties.
Uniqueness
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in multiple fields of research and industry.
属性
CAS 编号 |
122430-79-9 |
|---|---|
分子式 |
C24H31N3O3Si |
分子量 |
437.6 g/mol |
InChI |
InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3 |
InChI 键 |
YNFOXWURKGXGJR-UHFFFAOYSA-N |
SMILES |
CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |
规范 SMILES |
CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![furo[3,2-b]pyridin-3(2H)-one](/img/structure/B1167054.png)


